2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of the bromothiophene moiety, the sulfonylation of the piperidine ring, and the coupling of these intermediates with the pyridine ring. Common synthetic routes may include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to form 5-bromothiophene.
Sulfonylation: The bromothiophene is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Piperidine Functionalization: The piperidine ring is functionalized with the sulfonylated bromothiophene.
Coupling with Pyridine: Finally, the functionalized piperidine is coupled with pyridine under appropriate conditions, such as using a base like potassium carbonate in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromothiophen-2-yl)pyridine
- 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)acetic acid
- 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
Uniqueness
Compared to similar compounds, 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c15-12-4-5-14(21-12)22(18,19)17-9-6-11(7-10-17)20-13-3-1-2-8-16-13/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRPOLMRYVNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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